molecular formula C19H20O B14010363 3,4-Bis(4-methylphenyl)cyclopentanone CAS No. 1830-07-5

3,4-Bis(4-methylphenyl)cyclopentanone

Cat. No.: B14010363
CAS No.: 1830-07-5
M. Wt: 264.4 g/mol
InChI Key: PXEOEPBXKIULGC-UHFFFAOYSA-N
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Description

3,4-Bis(4-methylphenyl)cyclopentanone: is an organic compound characterized by a cyclopentanone ring substituted with two 4-methylphenyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)cyclopentanone typically involves the reaction of cyclopentanone with 4-methylbenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include:

    Base Catalyst: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(4-methylphenyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to mild heating

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed:

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry: 3,4-Bis(4-methylphenyl)cyclopentanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. It may serve as a lead compound for the development of new pharmaceuticals with anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and the manufacture of advanced materials.

Mechanism of Action

The mechanism by which 3,4-Bis(4-methylphenyl)cyclopentanone exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 3,4-Bis(4-methoxyphenyl)cyclopentanone
  • 3,4-Bis(4-chlorophenyl)cyclopentanone
  • 3,4-Bis(4-nitrophenyl)cyclopentanone

Comparison: Compared to its analogs, 3,4-Bis(4-methylphenyl)cyclopentanone is unique due to the presence of methyl groups on the phenyl rings. This substitution can influence the compound’s reactivity, stability, and overall properties. For instance, the methyl groups can increase the compound’s hydrophobicity and affect its interactions with other molecules.

Properties

CAS No.

1830-07-5

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

3,4-bis(4-methylphenyl)cyclopentan-1-one

InChI

InChI=1S/C19H20O/c1-13-3-7-15(8-4-13)18-11-17(20)12-19(18)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3

InChI Key

PXEOEPBXKIULGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)CC2C3=CC=C(C=C3)C

Origin of Product

United States

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